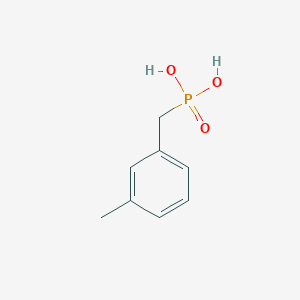

3-Methylbenzylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZXYVIDVAUMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378720 | |

| Record name | (3-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18945-65-8 | |

| Record name | (3-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylbenzylphosphonic Acid and Its Chemical Analogs

Established Synthetic Pathways for Phosphonic Acids

Traditional methods for the formation of the carbon-phosphorus bond are fundamental to the synthesis of phosphonic acids like 3-methylbenzylphosphonic acid. These reactions typically involve the creation of a phosphonate (B1237965) ester, which is subsequently hydrolyzed to the final phosphonic acid.

Michaelis-Arbuzov Reaction Protocols for Phosphonate Ester Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide) with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic benzylic carbon of the 3-methylbenzyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically through another SN2 reaction by the displaced halide ion on one of the alkyl groups of the phosphite, to yield the diethyl 3-methylbenzylphosphonate and an ethyl halide. wikipedia.org Subsequent hydrolysis of the resulting phosphonate ester under acidic conditions yields this compound. researchgate.net While this reaction is widely applicable, it often requires elevated temperatures (120-160 °C) for substrates like benzyl (B1604629) halides. wikipedia.orgnih.gov

A direct, one-flask conversion of benzylic alcohols to their corresponding phosphonates using triethyl phosphite in the presence of zinc iodide has also been developed as an alternative to the traditional Michaelis-Arbuzov reaction which typically starts from the corresponding halide. nih.govacs.org

Michaelis-Becker Reaction Methodologies in Phosphonate Preparation

The Michaelis-Becker reaction provides an alternative route to phosphonate esters. This method involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. wikipedia.org For the synthesis of 3-methylbenzylphosphonate, this would entail deprotonating a dialkyl phosphite, such as diethyl phosphite, with a strong base to form a phosphite anion. This anion then acts as a nucleophile, attacking the 3-methylbenzyl halide to form the diethyl 3-methylbenzylphosphonate. wikipedia.org While the Michaelis-Becker reaction can often be carried out under milder conditions than the Michaelis-Arbuzov reaction, it is sometimes associated with lower yields. wikipedia.org The reactivity of the phosphite anion can also lead to side reactions. nih.gov A variation of this reaction involves a copper-catalyzed enantioconvergent radical approach for the synthesis of chiral alkyl phosphorous compounds from racemic alkyl halides. sustech.edu.cn

Condensation Reactions Involving Phosphonates and Aromatic Compounds

The formation of benzylphosphonates can also be achieved through condensation reactions. One such approach is the palladium-catalyzed cross-coupling of benzylic phosphonates with aryl bromides, a deprotonative cross-coupling process (DCCP). nih.gov For instance, the palladium-catalyzed α-arylation of a benzylic phosphonate can be used to introduce aromatic groups. nih.gov While this method is more commonly used to synthesize diarylmethyl phosphonates, the principles can be adapted for the synthesis of substituted benzylphosphonates.

Another relevant condensation is the Hirao reaction, which is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. This reaction is stereospecific and proceeds with retention of the configuration at the phosphorus atom. mdpi.com

Multicomponent Reaction Approaches for N-Substituted Benzylphosphonic Acids

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. The Kabachnik-Fields reaction, a type of phospha-Mannich reaction, is a prominent example used for the synthesis of α-aminophosphonates. arkat-usa.orgsciforum.net

Three-Component Reactions Utilizing Benzylamines, Diethyl Phosphite, and Triethyl Orthoformate

A well-established three-component reaction for the synthesis of N-substituted benzylphosphonic acids involves the condensation of a benzylamine, diethyl phosphite, and triethyl orthoformate. nih.govmdpi.com This reaction can lead to either N-benzylaminobenzylphosphonic acids or bisphosphonic acids, depending on the reaction conditions, particularly the molar ratio of the substrates. nih.govmdpi.com

In a specific example, the reaction of 3-methylbenzylamine (B90883) with diethyl phosphite and triethyl orthoformate, followed by hydrolysis, yields N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid. mdpi.com The reaction typically results in a mixture of products that are hydrolyzed with concentrated hydrochloric acid to afford the desired aminophosphonic acid. nih.govmdpi.com

Below is a table summarizing the synthesis of N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid.

Table 1: Synthesis of N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid

| Reactants | Product | Yield | Melting Point (°C) | Analytical Data | Reference |

| 3-Methylbenzylamine, Diethyl phosphite, Triethyl orthoformate | N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid | 19% | 150-157 (decomp.) | ³¹P-NMR (D₂O + NaOD): δ = 15.89 ppm¹H-NMR (D₂O + NaOD): δ = 2.19 (s, 3H), 2.23 (s, 3H), 3.40 & 3.42 (AB system, 2H), 3.57 (d, 1H), 6.94-7.31 (m, 8H)HRMS (ESI⁻): [M-H]⁻ calcd for C₁₆H₂₀NO₃P: 304.1103, found: 304.1111 | mdpi.com |

Mechanistic Elucidation of Reaction Course and Intermediate Formation in Multicomponent Syntheses

The mechanism of the three-component Kabachnik-Fields reaction is complex and can proceed through different pathways depending on the nature of the reactants. arkat-usa.orgnih.gov One proposed pathway involves the initial formation of an imine (Schiff base) from the reaction of the amine (e.g., 3-methylbenzylamine) and an aldehyde (which can be formed in situ from triethyl orthoformate). The dialkyl phosphite then adds to the C=N bond of this imine intermediate. arkat-usa.org

An alternative pathway suggests the initial reaction between the aldehyde and the dialkyl phosphite to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to yield the final α-aminophosphonate. nih.gov Kinetic studies suggest that the dominant pathway is dependent on the specific substrates and reaction conditions used. nih.gov For instance, in the reaction of aniline, benzaldehyde (B42025), and diethyl phosphite, the formation of the imine is considered the primary route. nih.gov The use of catalysts, such as Lewis acids, can influence the reaction course, although their effectiveness can be hampered by the water produced during imine formation. arkat-usa.org

Influence of Substrate Structural Features and Reaction Conditions on Product Distribution

The synthesis of benzylphosphonic acid derivatives is highly dependent on the structural characteristics of the starting materials and the specific conditions under which the reaction is carried out. These factors can influence not only the yield of the desired product but also the formation of various byproducts.

A notable example is the three-component reaction involving amines, triethyl orthoformate, and diethyl phosphite. mdpi.com This method is a common route for preparing N-substituted aminomethylenebisphosphonic acids. mdpi.com However, the reaction often produces a complex mixture of products that are typically not isolated. Instead, the entire mixture undergoes hydrolysis with concentrated hydrochloric acid to yield the desired bisphosphonic acid. mdpi.com Interestingly, the use of benzylamines in this reaction can lead to different outcomes depending on the reaction conditions, affording either the expected bisphosphonates, aminophosphonates, or a mixture of both. mdpi.com

For instance, the reaction of 3-methylbenzylamine under specific conditions can yield N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid. mdpi.com The structural features of the benzylamine, such as the position of substituents on the aromatic ring, can significantly impact the course of the reaction and the distribution of products.

The nature of the solvent and the presence of catalysts also play a critical role. For example, palladium-catalyzed cross-coupling reactions of benzyl halides with H-phosphonate diesters offer an efficient route to benzylphosphonate diesters. organic-chemistry.orgresearchgate.net The choice of the palladium source, such as Pd(OAc)₂, and the supporting ligand, like Xantphos, is crucial for the success of this transformation. organic-chemistry.orgresearchgate.net Similarly, Lewis acid-mediated Michaelis-Arbuzov reactions of arylmethyl halides with triethyl phosphite provide a facile method for preparing arylmethyl phosphonate esters at room temperature. organic-chemistry.org

Furthermore, the stereochemistry of the reactants can influence the stereochemical outcome of the reaction. For instance, the addition of hypophosphorous acid to chiral Schiff bases has been shown to be diastereoselective in many cases. tandfonline.com

Derivatization and Structural Modification Strategies

Once the basic benzylphosphonic acid scaffold is synthesized, it can be further modified through various derivatization and structural modification strategies to create a diverse range of analogs with potentially unique properties.

Synthesis of Substituted Benzylphosphonic Acid Derivatives

The synthesis of substituted benzylphosphonic acid derivatives can be achieved through several established methods. The Michaelis-Arbuzov reaction is a widely used method for forming the C-P bond. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. acs.org For instance, substituted benzyl halides can be reacted with triethyl phosphite to yield the corresponding diethyl benzylphosphonates. researchgate.net Subsequent hydrolysis of the resulting phosphonate esters, often using methods like treatment with trimethylsilyl (B98337) bromide (TMSBr), yields the desired phosphonic acids. researchgate.netgoogle.com

Another important method is the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.orgresearchgate.net This method has proven to be efficient for the synthesis of various benzylphosphonate diesters, including those with diverse substitution patterns on the benzyl moiety. researchgate.net The reaction conditions, including the choice of palladium catalyst and ligand, are critical for achieving high yields. organic-chemistry.orgresearchgate.net

Furthermore, the direct conversion of benzylic alcohols to diethyl benzylphosphonate esters can be achieved using a mild, one-flask protocol mediated by zinc iodide. uiowa.edu This method is versatile and has been successfully applied to a range of benzylic systems, including those that are electron-rich or electron-poor. uiowa.edu

The following table summarizes some examples of synthesized substituted benzylphosphonic acid derivatives and their corresponding synthetic methods.

| Derivative | Synthetic Method | Reference |

| Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate | Michaelis-Arbuzov reaction | google.com |

| Bis-(trimethylsilyl) 3-methylbenzylphosphonate | Reaction of the corresponding phosphonic acid with a silylating agent | researchgate.net |

| Diethyl (aminomethyl)benzylphosphonates | Gabriel synthesis from diethyl (halogenomethyl)benzylphosphonates | nih.gov |

| Diethyl benzylphosphonates | Palladium-catalyzed cross-coupling of benzyl halides with diethyl phosphite | researchgate.net |

Preparation of Phosphoryl-Stabilized Carbanions and Subsequent Transformations

Phosphoryl-stabilized carbanions are versatile intermediates in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for the formation of alkenes. organicreactions.orgorganicchemistrydata.org These carbanions are generated by treating phosphonates with a base. organicreactions.org The stability of these anions is due to the delocalization of the negative charge onto the phosphoryl group. organicreactions.org While the P=O group is generally less effective at stabilizing a negative charge than a carbonyl group, the formation of these carbanions is still readily achievable under basic conditions. organicreactions.org

The reactivity of these carbanions allows for a wide range of transformations. Besides their well-known application in olefination reactions, they can be used to synthesize a variety of other compounds. organicreactions.orgacs.org For example, the reaction of phosphoryl-stabilized carbanions with aldehydes can lead to the formation of functionalized dienes and tetraenes. oup.com

The preparation of these carbanions typically involves the deprotonation of a phosphonate ester at the α-position using a suitable base. The choice of base depends on the acidity of the α-proton, which is influenced by the substituents on the carbon atom.

The subsequent transformations of these carbanions are diverse and provide access to a wide array of organic molecules. The HWE reaction, a key application, involves the reaction of the phosphoryl-stabilized carbanion with an aldehyde or ketone to form an alkene. organicchemistrydata.org This reaction is particularly useful for the synthesis of α,β-unsaturated esters, nitriles, and other electron-deficient alkenes. organicchemistrydata.org

Synthesis of α-Hydroxy-benzylphosphonates and Related Phosphine (B1218219) Oxides

α-Hydroxy-benzylphosphonates and their corresponding phosphine oxides are an important class of compounds, often synthesized via the Pudovik reaction. mdpi.comnih.govmdpi.comtandfonline.com This reaction involves the addition of a dialkyl phosphite or a secondary phosphine oxide to the carbonyl group of an aldehyde or ketone. nih.govtandfonline.com

The synthesis of α-hydroxy-benzylphosphonates can be carried out using various catalysts, including triethylamine (B128534), or on the surface of solid supports like Al₂O₃/KF. mdpi.commdpi.com Microwave-assisted synthesis has also been employed to improve reaction efficiency. mdpi.commdpi.com For instance, a mixture of a substituted benzaldehyde, a dialkyl phosphite, and a catalytic amount of triethylamine in a minimal amount of acetone (B3395972) can be refluxed to yield the desired α-hydroxy-benzylphosphonate, which often precipitates upon cooling. mdpi.com

Similarly, the synthesis of diaryl α-hydroxy-benzylphosphine oxides can be achieved by reacting a diarylphosphine oxide with a benzaldehyde derivative. mdpi.comresearchgate.net These reactions can also be performed under microwave irradiation in the presence of a base like sodium carbonate. mdpi.com

The following table provides examples of synthesized α-hydroxy-benzylphosphonates and related phosphine oxides.

| Compound | Reactants | Catalyst/Conditions | Reference |

| Diethyl α-hydroxy-benzylphosphonate | Benzaldehyde, Diethyl phosphite | Triethylamine, reflux in acetone | mdpi.com |

| Dimethyl α-hydroxy-benzylphosphonate | Benzaldehyde, Dimethyl phosphite | Triethylamine, reflux in acetone | mdpi.com |

| Diaryl α-hydroxy-α-methyl-ethylphosphine oxides | Acetone, Diarylphosphine oxide | Na₂CO₃, microwave irradiation | mdpi.com |

| Diethyl α-hydroxy-α-(4-chlorophenyl)methylphosphonate | 4-Chlorobenzaldehyde, Diethyl phosphite | Triethylamine, reflux in acetone | mdpi.com |

These α-hydroxy derivatives can be further functionalized. For example, the hydroxyl group can be acylated using acyl chlorides to produce α-acyloxy-benzylphosphonates. researchgate.net They can also be sulfonylated with reagents like methanesulfonyl chloride or p-toluenesulfonyl chloride. nih.govacs.org

Addition Reactions of Hypophosphorous Acid and Phosphorous Acid to Schiff's Bases

The addition of phosphorus-containing acids, such as hypophosphorous acid (H₃PO₂) and phosphorous acid (H₃PO₃), to the carbon-nitrogen double bond of Schiff bases (imines) is a key method for the synthesis of α-aminophosphonic acids and their derivatives. tandfonline.comresearchgate.net This reaction, often referred to as a phospha-Mannich reaction, is a versatile tool for creating C-P and C-N bonds simultaneously. tandfonline.com

The addition of hypophosphorous acid to Schiff bases can be performed under various conditions. For instance, the reaction can be carried out by refluxing a mixture of the imine and hypophosphorous acid in a solvent like acetonitrile. tandfonline.com The stereochemistry of the starting Schiff base can influence the stereochemical outcome of the addition, with diastereoselective additions being observed in many cases, particularly with chiral Schiff bases. tandfonline.com However, the degree of diastereoselectivity can be dependent on the specific structure of the imine. tandfonline.com

Similarly, phosphorous acid can add to Schiff bases, although the reaction is often facilitated by the use of its silylated derivatives, such as bis(trimethylsilyl) phosphite. The addition of phosphorous nucleophiles to the azomethine bond of Schiff bases has been extensively studied, and the stereoselectivity of the reaction is a key area of investigation. scispace.com

Coordination Chemistry and Metal Ion Complexation of 3 Methylbenzylphosphonic Acid

Ligand Properties and Metal Ion Interaction Modalities

The coordination properties of 3-Methylbenzylphosphonic acid are dictated by the phosphonate (B1237965) group. This group's three oxygen atoms allow for a variety of binding modes. It can act as a monodentate, bidentate (chelating), or, most commonly, a bridging ligand that connects multiple metal centers, leading to the formation of coordination polymers or polynuclear clusters. The presence of the benzyl (B1604629) group provides steric bulk and can influence the solubility and packing of the resulting metal complexes.

Chelation Behavior with Lanthanide (Ln(III)) and Actinide (Th(IV), Am(III), Pu(IV)) Metal Ions

Specific studies detailing the chelation of this compound with lanthanide and actinide ions are not prominently available in the scientific literature. However, the general behavior of organophosphorus acids in the separation and complexation of these f-block elements is well-documented.

Phosphonic acids are known extractants used in processes like TALSPEAK (Trivalent Actinide-Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) for separating trivalent actinides from lanthanides. These processes exploit the subtle differences in the coordination chemistry between actinides and lanthanides. Actinides can show a slightly greater preference for ligands with softer donor atoms compared to lanthanides, although both are considered hard acids. The strong affinity of the hard phosphonate oxygen donors for Ln(III) and An(III/IV) ions suggests that this compound would form stable complexes with these metal ions. Complexation is expected to occur via the phosphonate oxygen atoms, and given the high coordination numbers typical for lanthanides and actinides (often 8 or 9), multiple ligand molecules or additional water molecules would likely be involved in the coordination sphere.

Interactions with Transition Metal Ions (e.g., Copper(II)) and Other Divalent Cations

While specific studies on this compound are scarce, research on analogous benzylphosphonic acids indicates a strong propensity for complex formation with transition metals. For example, copper(II) complexes with unsubstituted benzylphosphonic acid have been synthesized, demonstrating the robustness of this type of interaction. The phosphonate group is an effective chelator for numerous divalent metal ions.

The interaction would involve the deprotonated phosphonate group binding to the metal center. For a metal like copper(II), which typically prefers square-planar or distorted octahedral geometries, the phosphonate could bind in a bidentate chelating fashion to a single metal center or, more likely, act as a bridging ligand between two or more copper ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. Similar behavior would be expected with other divalent cations such as zinc(II), cobalt(II), and nickel(II).

Investigation of Coordination Modes, Stoichiometries, and Anion Displacement

No specific experimental data on coordination modes, stoichiometries, or anion displacement for this compound complexes could be located. However, based on related metal phosphonate chemistry, several predictions can be made.

Coordination Modes: The [R-PO₃]²⁻ group is a versatile ligand capable of numerous coordination modes, often denoted using the Harris notation (κⁿ), which describes the connectivity. Common modes for phosphonates include simple chelation and various bridging modes that connect two, three, or more metal centers.

Anion Displacement: In aqueous solutions, the phosphonate ligand would compete with water molecules and other anions present (e.g., nitrate, chloride, sulfate) for coordination sites on the metal ion. Given the high charge of the deprotonated phosphonate group, it is expected to be a strong ligand capable of displacing water and simple monodentate anions from the metal's primary coordination sphere.

Structural and Equilibrium Studies of Coordination Complexes

Detailed structural and equilibrium data are crucial for understanding the precise nature of metal-ligand interactions. However, such specific data for this compound are not available in the reviewed literature.

Potentiometric Studies of Metal-Ligand Equilibria in Aqueous Solutions

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of a ligand and the stability constants (log K) of the complexes it forms with metal ions in solution.

For this compound, one would expect two pKa values. The first deprotonation (from -PO(OH)₂ to -PO₂(OH)⁻) would occur at a low pH (typically pKa₁ ≈ 1-2), while the second (from -PO₂(OH)⁻ to -PO₃²⁻) would occur at a higher pH (typically pKa₂ ≈ 6-8). These values are fundamental for predicting which species of the ligand is present at a given pH and for calculating the stability of its metal complexes.

A table of stability constants, which would be generated from such studies, would quantify the strength of the complexes formed with various metal ions. Unfortunately, no such experimental table for this compound could be compiled.

Structural Characterization of Coordination Complexes via Single-Crystal X-ray Diffraction

There are no published crystal structures for metal complexes of this compound in the Cambridge Structural Database or other reviewed sources. Structural studies on related metal phosphonates reveal a vast diversity of structures, from discrete molecular clusters to infinite layered or pillared networks. For example, copper phosphonates often feature dimeric copper units bridged by phosphonate groups, while other structures show extensive hydrogen-bonding networks that link the primary coordination units. The specific

Spectroscopic Probes of Metal-Phosphonic Acid Interactions (e.g., EPR, UV-Vis, ¹³C, ³¹P NMR, FT-IR)

Spectroscopic techniques are indispensable for elucidating the coordination environment of metal ions when complexed with ligands like this compound. Each method provides unique insights into the nature of the metal-ligand bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to changes in the vibrational modes of the phosphonic acid group upon coordination with a metal ion. The key bands to monitor are those associated with the P=O, P-O-H, and P-O-(metal) groups. In a free phosphonic acid, strong bands corresponding to the P=O stretching vibration and P-O-H bending are prominent. Upon deprotonation and complexation, the P=O stretching frequency typically shifts to a lower wavenumber (redshift) due to the donation of electron density to the metal ion, which weakens the P=O double bond. Concurrently, the disappearance of the broad O-H bands and the appearance of new bands at lower frequencies can be attributed to the formation of P-O-M (metal) bonds researchgate.netresearchgate.net. The coordination mode (monodentate, bidentate, bridging) can often be inferred from the magnitude of these shifts and the changes in the symmetric and asymmetric stretching vibrations of the PO₂⁻ group spectroscopyonline.com.

Table 1: Representative FT-IR Spectral Changes upon Metal Complexation with Phosphonate/Carboxylate Ligands Data is illustrative and based on general observations for similar functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change upon Complexation | Reason for Change |

|---|---|---|---|

| P=O Stretch | ~1250 - 1150 | Shift to lower frequency | Weakening of the P=O bond due to electron donation to the metal ion. |

| O-H Stretch (P-O-H) | ~3000 - 2500 (broad) | Disappearance | Deprotonation of the phosphonic acid group to form a phosphonate anion. |

| P-O-M Stretch | Not Present | Appearance of new bands (~600 - 400 cm⁻¹) | Formation of a new bond between the phosphonate oxygen and the metal ion. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P and ¹³C NMR are powerful tools for studying diamagnetic metal complexes.

³¹P NMR: The phosphorus nucleus is highly sensitive to its chemical environment. Upon complexation with a metal ion, the ³¹P chemical shift of this compound is expected to change significantly. The magnitude and direction of this shift depend on the nature of the metal ion, the coordination geometry, and the degree of electron donation from the phosphorus group to the metal vt.edu.

¹³C NMR: Changes in the chemical shifts of the carbon atoms in the benzyl group, particularly the methylene (B1212753) carbon adjacent to the phosphorus atom and the aromatic carbons, can provide secondary evidence of complexation organicchemistrydata.org. These shifts, while generally smaller than for ³¹P, can offer insights into the electronic redistribution within the ligand upon binding to a metal ucl.ac.uk.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺), EPR spectroscopy is a primary tool. The EPR spectrum provides detailed information about the oxidation state, spin state, and local coordination geometry of the metal center. The g-values and hyperfine coupling constants are sensitive to the type and number of coordinating atoms and the symmetry of the complex researchgate.net. The interaction with the phosphorus nucleus of the ligand could potentially lead to superhyperfine splitting in the EPR spectrum, providing direct evidence of the P-O-M bond.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions. For complexes with transition metals, d-d transitions often occur in the visible region, giving the complexes their characteristic color. The position and intensity of these bands are dictated by the ligand field strength and the coordination geometry mdpi.com. Ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital, are also common and are typically very intense mdpi.com.

Advanced Applications in Metal Ion Separation and Chelation Science

The ability of organophosphorus compounds to form stable complexes with a wide range of metal ions makes them highly suitable for applications in separation science, particularly for recovering valuable or toxic metals from aqueous solutions.

Liquid-liquid extraction (LLE) is a widely used hydrometallurgical technique for separating and purifying metal ions. In a typical system, an organic phase containing an extractant like this compound is mixed with an aqueous phase containing the target metal ions. The extractant selectively complexes with certain metal ions, transferring them to the organic phase.

The selectivity of extraction is governed by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the nature of the metal ion. Organophosphorus acids are known to be effective for the extraction of rare earth elements (REEs) and transition metals rsc.orgmdpi.comhzdr.de. The extraction mechanism typically involves a cation exchange reaction, where protons from the phosphonic acid group are exchanged for metal ions.

For a divalent metal ion (M²⁺), the equilibrium can often be represented as: M²⁺(aq) + 2(HL)₂(org) ⇌ ML₂(HL)₂(org) + 2H⁺(aq) where (HL)₂ represents the dimeric form of the phosphonic acid extractant in the organic phase.

The efficiency of an LLE process is quantified by the distribution ratio (D) and the separation factor (β).

Distribution Ratio (D): The ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

Separation Factor (β): The ratio of the distribution ratios of two different metals (e.g., βₐ/ₑ = Dₐ / Dₑ), indicating the selectivity of the extractant for one metal over another.

Research on related phosphinic acids like Cyanex 272 has demonstrated that pH is a critical parameter for achieving selectivity. For instance, transition metals can be sequentially separated from a mixed-metal leachate by carefully controlling the pH of the extraction stages mdpi.com. It is highly probable that this compound would exhibit similar pH-dependent selectivity.

Table 2: Illustrative pH-Dependent Extraction of Transition Metals with an Acidic Organophosphorus Extractant This table is a representative example based on the known behavior of extractants like Cyanex 272 and is not specific data for this compound.

| Metal Ion | Typical pH for >90% Extraction | Relative Extraction Order |

|---|---|---|

| Fe³⁺ | ~2.0 - 3.0 | 1 (Easiest to extract) |

| Cu²⁺ | ~3.0 - 4.0 | 2 |

| Zn²⁺ | ~3.5 - 4.5 | 3 |

| Co²⁺ | ~5.0 - 6.0 | 4 |

| Ni²⁺ | ~6.0 - 7.0 | 5 (Most difficult to extract) |

Beyond LLE, there is growing interest in using chelating agents for the selective recognition and sequestration of specific metal cations, often for environmental remediation or analytical purposes. When immobilized on a solid support (e.g., a polymer resin), a ligand like this compound can create a highly effective adsorbent for capturing target metal ions from contaminated water mdpi.com.

The selectivity in these systems is driven by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory, the chelate effect, and steric factors. The phosphonate group, with its hard oxygen donor atoms, is expected to show a high affinity for hard or borderline Lewis acids such as REEs (e.g., La³⁺, Nd³⁺), actinides, and early transition metals (e.g., Zr⁴⁺, Fe³⁺).

The design of such sequestering agents aims to create a binding pocket that is sterically and electronically complementary to the target metal ion. The methylbenzyl group of the ligand, while not directly involved in coordination, would influence the architecture of the binding site on a polymer surface, potentially enhancing selectivity for ions of a specific size or geometry. Research in this area often involves batch adsorption studies to determine key parameters like adsorption capacity, kinetics, and the influence of pH and competing ions on the sequestration efficiency mdpi.comrsc.org. The goal is to develop robust materials that can selectively remove a particular metal ion from a complex mixture with high efficiency rsc.orgnih.gov.

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Methylbenzylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 3-Methylbenzylphosphonic acid, offering unparalleled insight into its atomic connectivity and spatial arrangement.

Comprehensive ¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a fundamental fingerprint of the this compound molecule.

¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the methyl-substituted benzene (B151609) ring, the methylene (B1212753) protons adjacent to the phosphorus atom, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methyl group and the electron-withdrawing phosphonic acid moiety. The acidic protons of the phosphonic acid group typically appear as a broad signal, the position of which can be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ucl.ac.uk Distinct resonances are observed for the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shift of the benzylic carbon is notably influenced by the direct attachment to the phosphorus atom. The aromatic carbon signals can be assigned based on their substitution pattern and coupling to phosphorus.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial tool for its characterization. huji.ac.il this compound typically shows a single resonance in the proton-decoupled ³¹P NMR spectrum, the chemical shift of which is characteristic of alkylphosphonic acids. huji.ac.ilmagritek.com The exact chemical shift can provide information about the electronic environment of the phosphorus atom.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Elucidation of Molecular Structure and Conformation through Multidimensional NMR Techniques

While one-dimensional NMR provides basic connectivity, multidimensional NMR techniques are indispensable for a more detailed structural and conformational analysis. bitesizebio.comnih.goviaea.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between adjacent protons, confirming the connectivity within the aromatic ring and the coupling between the methylene protons and the phosphorus atom.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for establishing long-range correlations between protons and carbons, helping to piece together the entire molecular framework. For instance, correlations between the methylene protons and the aromatic carbons, as well as the methyl protons and the aromatic ring, can be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide insights into the through-space proximity of protons, which is vital for determining the preferred conformation of the benzyl (B1604629) group relative to the phosphonic acid moiety.

These multidimensional experiments, when used in concert, provide a robust and detailed picture of the three-dimensional structure of this compound in solution. nih.govaps.org

Advanced NMR Techniques for Solid-State Phosphonic Acid Systems (e.g., CP/MAS NMR)

In the solid state, the molecular structure and packing of this compound can be investigated using advanced solid-state NMR (ssNMR) techniques. mst.edunih.gov

Cross-Polarization Magic-Angle Spinning (CP/MAS): CP/MAS is a standard technique used to obtain high-resolution ¹³C and ³¹P NMR spectra of solids. nih.gov The MAS component averages out anisotropic interactions, leading to narrower lines, while cross-polarization enhances the signal of less abundant nuclei like ¹³C by transferring magnetization from the more abundant protons. nih.gov

Dipolar Coupling Analysis: In the solid state, dipolar couplings, which are averaged to zero in solution, provide valuable distance information. Techniques like REDOR (Rotational Echo Double Resonance) can be used to measure internuclear distances between specific pairs of nuclei (e.g., ¹³C-³¹P), providing precise constraints on the molecular geometry.

Proton-Detected ssNMR: Modern ssNMR experiments often utilize proton detection due to its higher sensitivity, allowing for the study of smaller sample quantities and enabling more complex multidimensional experiments in the solid state. anr.fr

These solid-state NMR methods are critical for understanding the crystal packing, intermolecular hydrogen bonding networks involving the phosphonic acid groups, and any conformational polymorphism that may exist. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, complements NMR by providing detailed information about the functional groups and bonding within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound.

P=O and P-O Stretching: The phosphonic acid group gives rise to strong and characteristic absorption bands. The P=O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹. The P-O single bond stretching vibrations usually appear in the 900-1100 cm⁻¹ range.

O-H Stretching: The O-H stretching vibrations of the P-OH groups are particularly informative about hydrogen bonding. In the solid state or in concentrated solutions, these bands are typically broad and shifted to lower wavenumbers (e.g., 2500-3000 cm⁻¹) due to strong intermolecular hydrogen bonding between the phosphonic acid moieties.

C-H and Aromatic C=C Stretching: The spectrum will also show C-H stretching vibrations for the aromatic ring, methyl, and methylene groups in the 2800-3100 cm⁻¹ region, as well as aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

The position and shape of the O-H and P=O bands are highly sensitive to the extent and nature of hydrogen bonding, making FT-IR an excellent technique for studying these intermolecular interactions.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Raman Spectroscopy Applications in Structural and Material Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. libretexts.org

Aromatic Ring Vibrations: The aromatic ring of this compound will exhibit characteristic Raman bands, including the ring breathing mode, which is often a strong and sharp peak.

Phosphonic Acid Vibrations: The symmetric stretching vibrations of the phosphonic acid group can be observed in the Raman spectrum and can be sensitive to the protonation state of the acid. nih.gov

Reaction Monitoring: In a broader context, Raman spectroscopy can be employed for in-situ reaction monitoring, for example, during the synthesis of this compound, by tracking the appearance of product peaks and the disappearance of reactant signals. oxinst.com

Compound Index

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) distinguishes between molecules with the same nominal mass by measuring mass-to-charge ratios to four or more decimal places. savemyexams.com This precision allows for the determination of a unique elemental composition, thus confirming the molecular formula. uni-saarland.de For phosphonic acids and their derivatives, electrospray ionization (ESI) is a common technique, often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.govnih.gov

While direct HRMS data for this compound is not extensively published, studies on closely related compounds, such as N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid, demonstrate the power of the technique. In مثل these analyses, the experimentally measured mass of the molecular ion is compared to the theoretically calculated mass for a proposed formula. A minimal mass error, typically in the low parts-per-million (ppm) range, provides high confidence in the assigned molecular formula. nih.govsemanticscholar.org

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid | [M - H]⁻ | 304.1103 | 304.1111 | nih.gov |

For this compound (C₈H₁₁O₃P), HRMS would be used to verify its exact mass, distinguishing it from other isobaric compounds.

Analysis of Fragmentation Patterns and Isotopic Distributions

In addition to the molecular ion, mass spectrometry breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides valuable structural information. chemguide.co.uk For this compound, fragmentation would likely occur at the weakest bonds. Plausible fragmentation pathways include:

Cleavage of the C-P bond, separating the benzyl and phosphonic acid moieties.

Loss of water (H₂O) or hydroxyl radicals (•OH) from the phosphonic acid group. libretexts.orgwhitman.edu

Fission at the benzylic position to form a stable tropylium (B1234903) ion or related structures.

Fragmentation of the aromatic ring itself.

The isotopic distribution of a molecular ion and its fragments offers another layer of confirmation. The relative abundances of isotopes for each element (e.g., ¹³C vs. ¹²C, ¹⁸O vs. ¹⁶O) create a distinct isotopic pattern. fu-berlin.de The presence of one phosphorus atom, which is monoisotopic (³¹P), simplifies one aspect of the pattern, while the eight carbon atoms will produce a notable M+1 peak with an abundance of approximately 8.8% relative to the monoisotopic M peak. sisweb.comnih.gov Analysis of this distribution helps to validate the number of carbon atoms and other elements in the formula derived from HRMS. nih.gov

X-ray Diffraction Studies

X-ray diffraction provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Studies on analogous aminophosphonic acids have successfully employed single-crystal X-ray diffraction to unequivocally confirm their structures. semanticscholar.org The process involves mounting a suitable crystal on a diffractometer, collecting diffraction data (often at low temperatures to minimize thermal vibrations), and using specialized software like SHELXL for structure solution and refinement. nih.govsemanticscholar.org This method would provide incontrovertible proof of the structure of this compound, confirming the connectivity of the 3-methylphenyl group to the methylenephosphonic acid moiety.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules are arranged in the crystal lattice. researchgate.net This crystal packing is governed by a network of intermolecular interactions. harvard.eduwikipedia.org For this compound, the phosphonic acid group is a strong hydrogen bond donor and acceptor. Therefore, it is expected to form robust hydrogen-bonding networks, such as the characteristic head-to-tail dimers or extended chains that are common for phosphonic and carboxylic acids. nih.govnih.gov

Other potential interactions that would influence the crystal structure include:

C-H···π interactions: The aromatic ring can act as a weak hydrogen bond acceptor, interacting with C-H bonds from neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules may stack upon one another, driven by favorable electrostatic and dispersion interactions. mdpi.com

A detailed analysis of the crystal structure would quantify the geometry and strength of these interactions, providing insight into the physical properties of the solid material.

| Interaction Type | Potential Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | P-OH (donor), P=O (acceptor) | Primary determinant of the crystal packing, likely forming dimers or chains. |

| π-π Stacking | Aromatic rings of adjacent molecules | Contributes to crystal stability through favorable orbital overlap. |

| C-H···π Interactions | Aromatic ring (acceptor), alkyl C-H groups (donor) | Provides additional stabilization to the crystal lattice. |

| van der Waals Forces | All atoms in the molecule | Contributes to the overall cohesive energy and density of the crystal. |

Other Advanced Spectroscopic and Analytical Methods

While MS and X-ray diffraction are primary tools, other advanced methods are crucial for separation and further characterization, particularly in complex mixtures. utas.edu.au Given the polar nature of the phosphonic acid group, specialized chromatographic techniques are often required for effective separation. chromatographyonline.com

Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for retaining and separating highly polar compounds like this compound that show little or no retention in traditional reversed-phase liquid chromatography. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and faster separations for a range of polar and nonpolar compounds and is considered a powerful analytical technique. chromatographyonline.com

Ion-Mobility Mass Spectrometry (IM-MS): This technique separates ions not only by their mass-to-charge ratio but also by their size and shape (collisional cross-section). This provides an additional dimension of separation and can help to resolve isomers and conformers that are indistinguishable by mass spectrometry alone. chromatographyonline.com

Hyphenated Techniques: The coupling of separation techniques with powerful detectors, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), allows for the analysis of individual components within a mixture. unime.it For a non-volatile compound like this compound, LC-MS would be the method of choice. jfda-online.com

These advanced methods are essential for comprehensive analysis, enabling not just identification but also quantification and purity assessment in various scientific and industrial settings. researchgate.net

Surface Analysis Techniques for Material Interfaces

When this compound is used to form self-assembled monolayers (SAMs) or thin films on various substrates (e.g., metal oxides), its presence and structural organization are investigated using a suite of surface-sensitive techniques. These methods are crucial for understanding the integrity, uniformity, and binding mechanism of the phosphonic acid layer to the substrate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical bonding states on a material's surface. For surfaces modified with this compound, XPS confirms the successful attachment of the molecule by detecting the phosphorus (P 2p) signal, which would be absent on the bare substrate. nih.govresearchgate.net High-resolution scans of the P 2p, O 1s, and C 1s regions provide insight into the binding mechanism. The O 1s spectrum is particularly informative, as it can distinguish between the different oxygen environments: the phosphoryl oxygen (P=O), hydroxyl groups (P-OH), and the crucial phosphonate-metal bond (P-O-Metal) formed upon chemisorption. nih.gov Analysis of these peaks helps determine the binding mode of the phosphonic acid to the oxide surface, which can be monodentate, bidentate, or tridentate. surfacesciencewestern.com

Table 1: Representative XPS Binding Energies for this compound Bound to a Metal Oxide Surface. Binding energies are illustrative and can vary based on the specific substrate and instrument calibration.

| Photoelectron Line | Binding Energy (eV) | Inferred Chemical State |

| C 1s | ~285.0 | Aromatic/Aliphatic C-C, C-H |

| C 1s | ~286.4 | Carbon bonded to Phosphorus (C-P) |

| O 1s | ~531.4 | P-O-Metal (substrate bond) |

| O 1s | ~532.2 | P=O (phosphoryl group) |

| O 1s | ~533.4 | P-OH (unreacted hydroxyl) |

| P 2p | ~133-134 | P in a phosphonate (B1237965) environment |

Data compiled from analogous phosphonic acid systems. nih.govresearchgate.netresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers extremely high surface sensitivity (top 1-2 nm) and detailed molecular information. mdpi.com It is used to identify molecules and their fragments present at the outermost surface layer. In the analysis of this compound monolayers, ToF-SIMS can detect the quasi-molecular ion ([M-H]⁻ or [M+H]⁺) and characteristic fragments of the molecule. nih.gov Crucially, it can also identify ions that include atoms from the substrate, such as [SiPO₃]⁻ on a silicon oxide surface, providing direct evidence of a chemical bond between the phosphonic acid headgroup and the substrate. nih.gov The detection of these substrate-adduct ions confirms chemisorption rather than mere physisorption. surfacesciencewestern.comnih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface. scientific.net It is used to visualize the structure and morphology of the phosphonic acid layer at the nanoscale. nih.gov AFM analysis can reveal whether the molecules form a complete, uniform monolayer or assemble into islands of aggregated molecules. princeton.edu By performing a "scratch test" and imaging the edge of the scratch, AFM can be used to measure the thickness of the self-assembled layer, which for a phosphonic acid monolayer is typically in the range of 1-2 nm. nih.govscientific.net Furthermore, AFM quantifies surface roughness, which can change significantly after the deposition of the phosphonic acid layer. nih.govprinceton.edu

Table 2: Information Derived from Surface Analysis Techniques for Phosphonic Acid Monolayers.

| Technique | Primary Information Obtained | Example Finding for Phosphonic Acid Layers |

| XPS | Elemental composition, chemical bonding states | Confirms presence of P; determines P-O-Metal vs. P-OH bonds. nih.govrsc.org |

| ToF-SIMS | Molecular identification, surface fragmentation patterns | Detects molecular ions and substrate-adduct ions (e.g., SiC₁₈H₃₈PO₄⁻). nih.gov |

| AFM | Surface topography, layer thickness, roughness | Images monolayer islands; measures layer height (~1.7 nm) and roughness. nih.govnih.gov |

Fluorescence Spectroscopy in Complex Characterization

While this compound itself is not a fluorescent molecule, fluorescence spectroscopy remains a powerful tool for its characterization, particularly for quantifying its concentration in solution or studying its binding interactions. This is achieved through indirect methods where the phosphonic acid modulates the fluorescence of another species. nih.govsemanticscholar.org

The fundamental principle relies on using a fluorescent probe—a molecule that exhibits significant changes in its fluorescence properties (such as intensity, emission wavelength, or polarization) upon interaction with the analyte of interest. chromedia.org For a non-fluorescent compound like this compound, several strategies can be employed.

One common approach is a competitive binding assay . nih.govnih.gov In this setup, a fluorescently-labeled molecule (a tracer) that is known to bind to a specific receptor or host molecule is used. The non-fluorescent this compound is introduced as a competitor. By displacing the fluorescent tracer from the receptor, it causes a measurable change in the fluorescence signal. nih.gov For instance, the displacement of a tracer from a large receptor molecule into the free solution can decrease fluorescence polarization, as the smaller, free-moving tracer tumbles more rapidly. youtube.com This change in polarization can be directly correlated to the concentration of the competing phosphonic acid.

Another strategy involves designing a fluorescent "turn-on" or "turn-off" probe . rsc.org In this case, a probe molecule is synthesized to be initially non-fluorescent or weakly fluorescent. Upon specific reaction or binding with the target phosphonate, a chemical transformation occurs that either initiates or quenches fluorescence. For example, lanthanide coordination polymers incorporating phosphonate ligands have been developed as fluorescent sensors where the binding of an analyte modulates the luminescence of the lanthanide ion (e.g., Terbium). bohrium.comnih.gov The change in fluorescence intensity provides a sensitive measure of the analyte's presence. acs.org

Table 3: Principles of Indirect Fluorescence-Based Detection for a Non-Fluorescent Analyte.

| Method | Principle | Observed Change in Signal |

| Competitive Assay | Analyte displaces a fluorescent tracer from a receptor. nih.gov | Decrease in fluorescence polarization or change in intensity/wavelength. |

| Turn-On Probe | Analyte binds to the probe, activating its fluorescence. rsc.org | Significant increase in fluorescence intensity. |

| Turn-Off (Quenching) Probe | Analyte binds to the probe, quenching its fluorescence. acs.org | Significant decrease in fluorescence intensity. |

These fluorescence-based methods are highly sensitive and can be adapted for high-throughput screening, making them valuable for studying the interactions of this compound in biological or chemical sensor applications. nih.govrsc.org

Theoretical and Computational Investigations of 3 Methylbenzylphosphonic Acid

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's reactivity and spectroscopic signatures.

A critical first step in the computational analysis of 3-methylbenzylphosphonic acid would be the optimization of its molecular geometry using DFT. This process determines the most stable arrangement of the atoms in space by finding the minimum energy conformation. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such calculations. acs.org The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Value |

| P-C Bond Length (Å) | Data not available |

| C-C (Aromatic) Bond Lengths (Å) | Data not available |

| P=O Bond Length (Å) | Data not available |

| P-OH Bond Lengths (Å) | Data not available |

| C-P-O Bond Angles (°) | Data not available |

| O-P-O Bond Angles (°) | Data not available |

This table is for illustrative purposes only. The values would be obtained from the output of a DFT geometry optimization calculation.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), would also be elucidated. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The values would be derived from the DFT electronic structure calculations.

DFT calculations can predict various spectroscopic properties. The gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P). These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is performed by analyzing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum, when compared with experimental data, can confirm the molecular structure and provide information about the vibrational modes of the molecule.

Table 3: Hypothetical Predicted ¹³C and ³¹P NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

| C1 (Aromatic) | Data not available |

| C2 (Aromatic) | Data not available |

| C3 (Aromatic) | Data not available |

| C4 (Aromatic) | Data not available |

| C5 (Aromatic) | Data not available |

| C6 (Aromatic) | Data not available |

| CH₂ | Data not available |

| CH₃ | Data not available |

| ³¹P | Data not available |

This table is for illustrative purposes only. The values would be obtained from GIAO-DFT calculations.

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| P=O Stretch | Data not available |

| P-OH Stretch | Data not available |

| C-H (Aromatic) Stretch | Data not available |

| C-H (Aliphatic) Stretch | Data not available |

This table is for illustrative purposes only. The values would be obtained from DFT frequency calculations.

Molecular Dynamics and Simulation

While quantum mechanical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, both individually and in bulk.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over a period of time, researchers can identify the different stable conformations (rotamers) and the energy barriers between them. This is particularly relevant for understanding the flexibility of the benzyl (B1604629) and phosphonic acid groups.

In a condensed phase (liquid or solid), the properties of this compound are governed by its interactions with neighboring molecules. MD simulations can be used to calculate intermolecular interaction energies, such as those arising from hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting bulk properties like solubility, melting point, and crystal packing. For instance, the phosphonic acid group is a strong hydrogen bond donor and acceptor, and these interactions would be expected to play a significant role in the condensed-phase behavior of the molecule.

Table 5: Hypothetical Intermolecular Interaction Energies for a this compound Dimer (Calculated)

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bonding | Data not available |

| van der Waals | Data not available |

| Electrostatic | Data not available |

| Total Interaction Energy | Data not available |

This table is for illustrative purposes only. The values would be derived from molecular dynamics simulations or high-level quantum mechanical calculations on a molecular dimer.

Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool to complement experimental studies in elucidating the intricate details of chemical reactions at the molecular level. For a compound like this compound, theoretical investigations can provide profound insights into its reactivity, the pathways of its transformations, and the energetic barriers associated with these processes. This is particularly crucial when studying its interaction with biological systems, such as enzymes, where experimental observation of transient species is often challenging.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly quantum mechanics (QM), are instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating the most probable reaction pathways. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. For the hydrolysis of a phosphonic acid ester like a derivative of this compound, a common reaction is the cleavage of the P-O bond.

In the context of enzymatic catalysis, such as by a phosphotriesterase (PTE), the reaction pathway is significantly influenced by the active site environment. frontiersin.orgnih.gov PTEs are known to catalyze the hydrolysis of organophosphates through an S_N2-like mechanism. acs.org This process typically involves the activation of a water molecule by a binuclear metal center, commonly containing two Zn²⁺ ions, located in the enzyme's active site. frontiersin.orgacs.org This activated water molecule, acting as a potent nucleophile, attacks the phosphorus center of the substrate. The reaction proceeds through a trigonal bipyramidal transition state, leading to the inversion of the stereochemistry at the phosphorus atom and subsequent cleavage of the leaving group. acs.org

While direct computational studies on this compound are not prevalent in the reviewed literature, the interaction of its close analog, diethyl 4-methylbenzylphosphonate, with phosphotriesterase from Brevundimonas diminuta has been structurally characterized (PDB ID: 1DPM). frontiersin.orgacs.org This structure reveals how the substrate analog is oriented within the active site, which is composed of three distinct subsites: a small subsite, a large subsite, and a leaving group subsite. acs.org The orientation of the substituents on the phosphorus atom within these subsites is critical for catalysis. A computational study of this system would involve modeling the nucleophilic attack of the metal-bridging hydroxide (B78521) on the phosphorus center, mapping the geometry and energy of the pentavalent transition state.

Table 1: Key Interatomic Distances in a Hypothetical Transition State for the Hydrolysis of a 3-Methylbenzylphosphonate Derivative Catalyzed by Phosphotriesterase

| Interacting Atoms | Hypothetical Distance (Å) | Description |

| P - O(nucleophile) | 2.1 | Formation of the new bond with the attacking hydroxide. |

| P - O(leaving group) | 2.3 | Elongation and breaking of the ester bond. |

| Zn(α) - O(nucleophile) | 2.0 | Coordination of the nucleophilic water/hydroxide to the first metal ion. |

| Zn(β) - O(nucleophile) | 2.0 | Coordination of the nucleophilic water/hydroxide to the second metal ion. |

| P - O(phosphoryl) | 1.5 | Stabilization of the developing negative charge on the phosphoryl oxygen. |

This table is illustrative and based on typical bond lengths in related systems. Actual values would be determined through computational modeling.

Calculation of Activation Energies for Chemical Transformations

A critical parameter derived from computational studies of reaction pathways is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. The Arrhenius equation mathematically relates the rate constant of a reaction to the activation energy. acs.org Computational chemistry provides a means to calculate this barrier by determining the energy difference between the reactants and the transition state on the potential energy surface.

For the enzymatic hydrolysis of a substrate like a 3-methylbenzylphosphonate derivative, the activation energy in the presence of the enzyme is significantly lower than that of the uncatalyzed reaction in solution. This rate enhancement is a hallmark of enzymatic catalysis. Computational methods can quantify this difference by modeling the reaction both in the enzyme's active site and in a solvent environment.

The calculation of activation energies for such complex systems often employs hybrid quantum mechanics/molecular mechanics (QM/MM) methods. These calculations would delineate the energy profile of the reaction, highlighting the stabilization of the transition state by the active site residues, which is a key contributor to the catalytic power of the enzyme. nih.gov

Table 2: Hypothetical Activation Energies for the Hydrolysis of a 3-Methylbenzylphosphonate Derivative

| Reaction Environment | Computational Method | Calculated Activation Energy (kcal/mol) |

| In Water (uncatalyzed) | DFT (B3LYP/6-31G*) | 35 |

| In Phosphotriesterase Active Site | QM/MM | 15 |

This table presents hypothetical data to illustrate the expected difference in activation energy between an uncatalyzed and an enzyme-catalyzed reaction. The specific values would be the result of detailed computational simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzyme Catalysis

QM/MM methods are a cornerstone of computational enzymology, offering a balance between accuracy and computational cost for studying large biological systems like enzymes. nih.gov In a QM/MM simulation, the system is partitioned into two regions: a smaller, electronically significant region treated with a high-level QM method, and the larger surrounding environment treated with a more computationally efficient MM force field. nih.gov

For the study of this compound or its derivatives interacting with an enzyme like phosphotriesterase, the QM region would typically include the substrate (or its analog), the binuclear metal center, the attacking water molecule, and the side chains of key amino acid residues directly involved in binding and catalysis (e.g., histidine and aspartate residues coordinating the metal ions, and the carboxylated lysine). nih.govacs.org The remainder of the protein and the surrounding solvent would constitute the MM region.

This approach allows for a detailed investigation of the electronic rearrangements that occur during the chemical reaction, such as bond formation and breakage, charge transfer, and polarization, while also accounting for the steric and electrostatic influence of the entire protein scaffold. nih.gov QM/MM studies are invaluable for understanding how the enzyme's structure is finely tuned to stabilize the transition state and facilitate the reaction. nih.govnih.gov

Table 3: Typical Setup for a QM/MM Study of Phosphotriesterase with a 3-Methylbenzylphosphonate Analog

| Parameter | Description |

| QM Region | |

| Substrate | Diethyl 4-methylbenzylphosphonate |

| Metal Center | Two Zn²⁺ ions |

| Key Residues | His55, His57, His201, His230, Asp301, Lys169 |

| Nucleophile | Water molecule |

| QM Method | Density Functional Theory (e.g., B3LYP) |

| Basis Set | e.g., 6-31G(d,p) for non-metals, LANL2DZ for metals |

| MM Region | |

| System | Remainder of the phosphotriesterase enzyme, solvent molecules |

| Force Field | e.g., AMBER, CHARMM |

| Boundary Treatment | Link atoms or localized orbitals |

This structured computational approach provides a powerful framework for gaining a deep, mechanistic understanding of the chemical transformations of this compound, particularly in complex biological environments.

Biological and Bioinorganic Research Applications of 3 Methylbenzylphosphonic Acid

Interactions with Metalloproteins and Enzymes

The interaction of phosphonates with metalloenzymes is a critical area of study, providing insights into enzyme mechanisms and pathways for inhibitor design. Phosphotriesterase serves as a primary model for these investigations.

Bacterial phosphotriesterase (PTE) is a metalloenzyme renowned for its ability to catalyze the hydrolysis of a wide range of toxic organophosphate nerve agents and pesticides. researchgate.netacs.org This enzyme, typically containing a bimetallic active site with two Zn²⁺ ions, can hydrolyze phosphotriesters, phosphonates, and phosphinates. researchgate.net The high catalytic efficiency of PTE makes it an attractive subject for mechanistic studies and for potential use in the detoxification of organophosphorus compounds. tamu.edu While a naturally occurring substrate for PTE has not been identified, its broad substrate specificity and rapid turnover have made it a paradigm for understanding organophosphate degradation. tamu.edu Engineered mutants of PTE have even been developed to achieve stereoselective hydrolysis of specific phosphonothioate diesters. thieme-connect.de

While a crystal structure of 3-Methylbenzylphosphonic acid complexed with phosphotriesterase is not available in the reviewed literature, studies on closely related analogs provide significant insight into how it likely binds within the enzyme's active site. An X-ray crystal structure has been determined for a complex of PTE with diethyl 4-methylbenzylphosphonate, a structurally similar compound. tandfonline.com The active site of PTE features three distinct pockets to accommodate substrate substituents. researchgate.net

Quantum chemistry calculations and structural studies indicate that the binding of phosphonate (B1237965) inhibitors involves both hydrophobic and hydrophilic interactions. dtic.mil The active site contains a number of histidine residues and a key tryptophan (W131) that can form hydrogen bonds with inhibitors. dtic.mil For example, modeling shows that the binding of substrates with bulky substituents can be influenced by steric interactions with residues like W131. dtic.mil The active site is characterized as being in a hydrophobic environment, which accommodates the non-polar portions of the substrate or inhibitor. researchgate.net

The catalytic mechanism of PTE proceeds via an Sₙ2-type nucleophilic attack with an inversion of stereochemistry at the phosphorus center, a process that does not involve a phosphorylated enzyme intermediate. tamu.edutandfonline.com The bimetallic center is central to this mechanism. tamu.edu It is proposed that the two metal ions function to lower the pKa of the bridging hydrolytic water molecule, activating it for nucleophilic attack, and to polarize the phosphoryl oxygen of the bound substrate, activating the phosphorus center. tamu.edutandfonline.com

Structural studies of PTE complexed with organophosphate products reveal that the two partially charged oxygen atoms of the phosphonate group can ligate both the buried α-Zn²⁺ and the exposed β-Zn²⁺ ions simultaneously. nih.govresearchgate.net This bidentate chelation to the two metal ions is believed to stabilize the pentacoordinated transition state of the hydrolysis reaction. nih.gov The enzyme demonstrates significant flexibility, allowing it to utilize this stabilization machinery for substrates and inhibitors with various substituent sizes. nih.govresearchgate.net Despite this, phosphonate analogs that replace a substrate's P-O bond with a more stable P-CH₂ bond, such as those designed to mimic the pesticide paraoxon, have been found to be relatively poor inhibitors of PTE, with Kᵢ values significantly higher than the Kₘ for the actual substrate. tamu.edutandfonline.com

Table 1: Inhibition of Cadmium-Substituted Phosphotriesterase by Various Phosphonate Analogs This table presents data on the inhibitory effects of different phosphonate compounds on Cd²⁺-substituted PTE, illustrating the impact of structural variations on binding affinity. Data is sourced from Hong & Raushel (1997).

| Inhibitor Compound | Type of Inhibition | Apparent Kᵢ (mM) |

| Diethyl 4-nitrobenzylphosphonate | Competitive | 5 |

| Diethyl 4-aminobenzylphosphonate | Competitive | 1.6 |

| Diethyl 4-methylbenzylphosphonate | Competitive | 1.6 |

| Diethyl benzylphosphonate | Competitive | 2.7 |

Inhibitory Effects on Specific Biological Targets

The phosphonate and bisphosphonate classes of compounds have been widely explored for their inhibitory effects against a range of enzymes critical to physiological and pathological processes.

While direct studies on the inhibitory activity of this compound against the enzymes listed below are not prominent in the surveyed literature, the broader class of aminomethylenebisphosphonates has shown significant promise. These related compounds are recognized as potent inhibitors of several physiologically important metalloenzymes. nih.gov This suggests a potential, though unconfirmed, avenue of investigation for benzylphosphonic acid derivatives.

The enzymes that have been successfully targeted by aminomethylenebisphosphonates include:

Glutamine Synthetase: A key enzyme in nitrogen metabolism and a target for treating tuberculosis. nih.gov

Hexokinase: An essential enzyme in glucose metabolism, considered a promising target against protozoan parasites that cause Chagas disease and African sleeping sickness. nih.gov

Undecaprenyl Diphosphate (B83284) Synthase: An enzyme involved in bacterial cell wall biosynthesis, making it a target for novel antibacterial agents. nih.gov

HIV-1 Integrase and Reverse Transcriptase: Critical enzymes for the replication cycle of the human immunodeficiency virus. nih.gov

The synthesis of N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid has been reported, highlighting the chemical accessibility of derivatives in this class for future biological screening. nih.gov

Bisphosphonic acid derivatives, particularly nitrogen-containing bisphosphonates (N-BPs), are a major class of drugs with well-established applications in treating bone diseases. tamu.edunih.gov Beyond this, they have been extensively investigated for their antitumor and antiparasitic properties. tandfonline.comnih.gov

Antiparasitic Activity: Bisphosphonates have demonstrated significant activity against a range of parasites, including Trypanosoma cruzi (the agent of Chagas disease), Toxoplasma gondii, Plasmodium falciparum, and Leishmania spp. dtic.milnih.gov The primary molecular target for their antiparasitic action is often farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway responsible for synthesizing essential isoprenoids. dtic.milnih.gov Inhibition of FPPS disrupts the production of sterols necessary for parasite viability and growth. nih.gov Various linear and sulfur-containing bisphosphonates have been developed that show potent inhibition of parasitic FPPS and cellular activity against the parasites themselves. tamu.edudtic.mil

Antitumor Activity: N-BPs have been shown to inhibit tumor cell proliferation, adhesion, and invasion, and to induce apoptosis in various human tumor cell lines. thieme-connect.de The antitumor effect of bisphosphonates is also linked to the inhibition of FPPS, which reduces the prenylation of small GTP-binding proteins (like Ras and Rho) involved in cell signaling cascades crucial for cancer progression. thieme-connect.de Furthermore, the accumulation of the isoprenoid isopentenyl pyrophosphate (IPP) resulting from FPPS inhibition can stimulate and expand the population of γδ T cells, which possess potent antitumor activities. thieme-connect.de Preclinical and early clinical studies have suggested that bisphosphonates like zoledronic acid may help prevent the development of bone metastases. researchgate.net